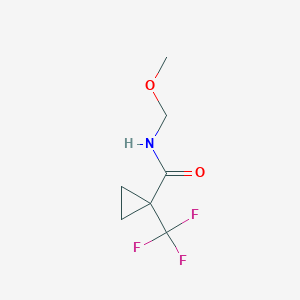

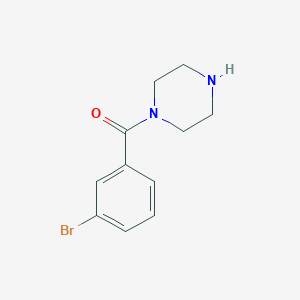

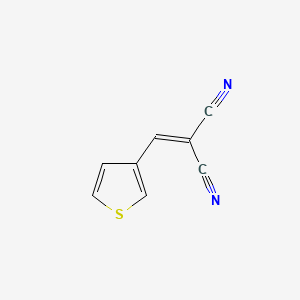

![molecular formula C16H16N2OS B3045123 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline CAS No. 10205-71-7](/img/structure/B3045123.png)

4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline

Overview

Description

“4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline” is a chemical compound that is part of a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds, containing a benzene ring fused to a thiazole ring . This specific compound has a methoxy group (-OCH3) attached to the benzothiazole ring .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by a planar ring system with delocalization of a lone pair of π-electrons of the sulfur atom . This delocalization contributes to the aromaticity of the thiazole ring .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions due to the presence of the reactive thiazole ring . They can act as ligands in the formation of complexes with various transition metals .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on the substituents attached to the benzothiazole ring . For instance, the presence of a methoxy group can influence the solubility and reactivity of the compound .Scientific Research Applications

- Benzothiazole Derivatives : MBNM belongs to the benzothiazole class, which serves as a crucial intermediate for synthesizing medical and pharmaceutical compounds. Clinically approved benzothiazole-based drugs include Riluzole (an antidepressant), Ethoxzolamide (used in glaucoma treatment), and Thioflavin-T (an amyloid imaging agent) .

- Anticonvulsant Properties : Researchers have explored MBNM derivatives for their anticonvulsant activity. These compounds show promise in treating epilepsy and related disorders .

- MBNM can be synthesized via electrosynthesis, an energy-efficient and environmentally benign process. Researchers have developed a bromine-free method for producing 2-amino benzothiazole derivatives using aniline derivatives and ammonium thiocyanate. This green approach yields moderate to good yields under mild reaction conditions .

- MBNM derivatives have been evaluated for their antimicrobial properties. Compound 12, derived from MBNM, exhibited significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .

- Benzothiazole derivatives, including MBNM, have shown promise as anticancer agents. Their unique chemical structure makes them attractive candidates for further investigation .

- Researchers have conducted quantum chemical calculations and spectroscopic studies to understand the electronic properties and behavior of MBNM and its derivatives .

Medicinal Chemistry and Drug Development

Green Chemistry and Electrosynthesis

Biological Evaluation and Antimicrobial Activity

Anticancer Potential

Quantum Chemistry and Spectroscopic Studies

Industrial Applications

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole-derived schiff bases, have been shown to exhibit anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

It is known that thiazole derivatives can interact with their targets through the formation of a schiff base . This involves the in situ formation of an imine intermediate, which can then undergo nucleophilic attack by other molecules .

Biochemical Pathways

Given the potential anti-inflammatory properties of similar compounds , it is plausible that this compound may affect pathways related to inflammation, such as the arachidonic acid pathway.

Result of Action

Similar compounds have shown anti-inflammatory effects and anti-cancer activity against certain cancer cell lines , suggesting potential cellular effects such as reduced inflammation and inhibition of cancer cell proliferation.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-18(2)12-6-4-11(5-7-12)16-17-14-9-8-13(19-3)10-15(14)20-16/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFIKJKJPDPHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456326 | |

| Record name | 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10205-71-7 | |

| Record name | 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

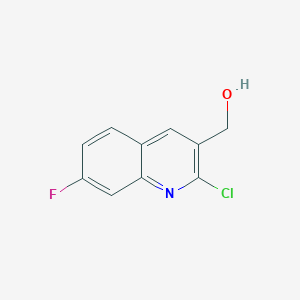

![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)

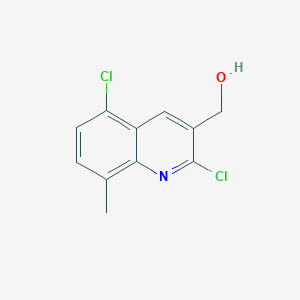

![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)

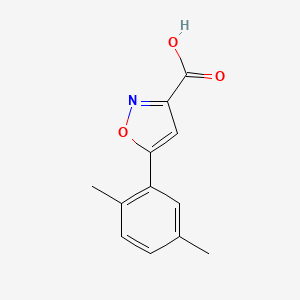

![[(2-Chlorophenyl)methyl]dimethylamine](/img/structure/B3045056.png)

![4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3045062.png)